

Application Notes and Protocols for In Vivo Imaging of C108297 Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a selective glucocorticoid receptor (GR) modulator with a binding affinity (Ki) of 0.7 nM.[1] It exhibits both agonistic and antagonistic properties depending on the tissue and cellular context, making it a promising therapeutic candidate for a range of conditions.[2][3] C108297 has been shown to attenuate obesity by reducing caloric intake and increasing fat metabolism, while also demonstrating anti-inflammatory effects.[1] Furthermore, its potential to modulate the hypothalamic-pituitary-adrenal (HPA) axis and reduce brain pathology has been investigated in preclinical models of neurological disorders.[2] Clinical trials are underway to evaluate the efficacy of C108297 in treating post-traumatic stress disorder (PTSD) and for its potential cognitive-enhancing effects in individuals at risk for Alzheimer's disease.[4][5][6][7]

Understanding the in vivo target engagement of **C108297** is crucial for its clinical development. Visualizing where, when, and to what extent **C108297** interacts with the glucocorticoid receptor in a living organism can provide invaluable information on its pharmacokinetics, pharmacodynamics, and dose-response relationships. This document provides detailed application notes and a hypothetical protocol for assessing **C108297** target engagement in vivo using Positron Emission Tomography (PET), a powerful non-invasive imaging technique.

Principle of In Vivo Target Engagement Imaging using PET







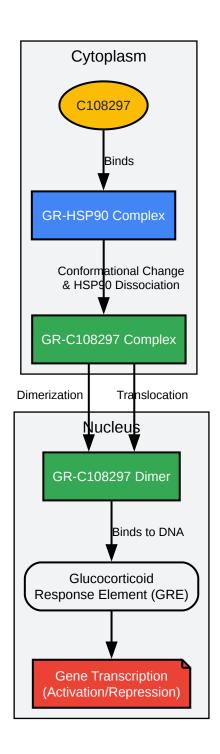
Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the quantitative visualization of biological processes in vivo. To image glucocorticoid receptor engagement, a radiolabeled version of the drug of interest (in this case, a hypothetical [18F]C108297) is administered to a subject. This radiotracer binds to the target receptor, and the emitted positrons can be detected by the PET scanner. The resulting images provide a three-dimensional map of the radiotracer's distribution and concentration, which directly correlates with the density of the target receptor.

By performing PET scans before and after administering unlabeled **C108297**, one can quantify the degree of target engagement. The unlabeled drug will compete with the radiotracer for binding to the glucocorticoid receptor, leading to a reduction in the PET signal. This reduction in signal is a direct measure of receptor occupancy by the therapeutic drug.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glucocorticoid receptor signaling pathway and the general workflow for an in vivo PET imaging study to assess **C108297** target engagement.

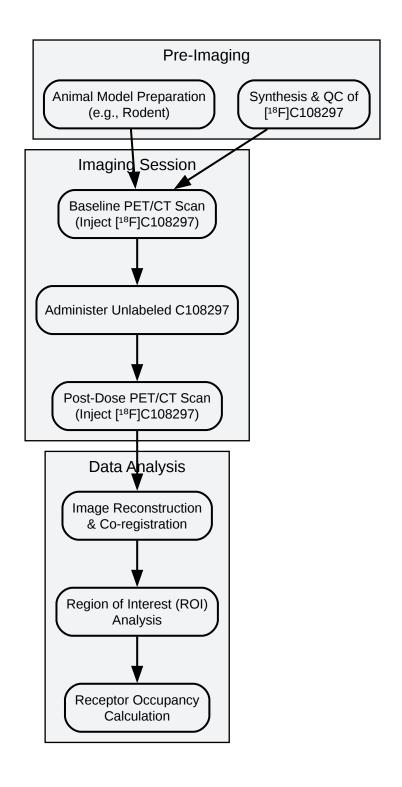




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Figure 1: Glucocorticoid Receptor Signaling Pathway for C108297.





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Figure 2: Experimental Workflow for In Vivo PET Imaging.

Quantitative Data Summary



The following tables provide hypothetical quantitative data that could be generated from in vivo PET imaging studies of **C108297** target engagement.

Table 1: Biodistribution of a Hypothetical [18F]C108297 in a Rodent Model

Organ	Standardized Uptake Value (SUV) Mean ± SD
Brain	1.5 ± 0.3
Heart	2.1 ± 0.4
Lungs	3.5 ± 0.6
Liver	8.2 ± 1.5
Kidneys	6.8 ± 1.2
Muscle	0.8 ± 0.2
Adipose Tissue	2.5 ± 0.5

Table 2: Glucocorticoid Receptor Occupancy by C108297 in a Rodent Brain

C108297 Dose (mg/kg)	[¹⁸ F]C108297 Brain Uptake (% Baseline)	Receptor Occupancy (%)
0 (Vehicle)	100	0
1	85	15
3	60	40
10	30	70
30	15	85

Detailed Experimental Protocols

Protocol 1: Synthesis and Quality Control of a Hypothetical [18F]C108297

Methodological & Application





This protocol is a hypothetical adaptation based on established methods for fluorinating small molecules for PET imaging.

1. Radiosynthesis:

- Precursor: A suitable precursor of **C108297** with a leaving group (e.g., tosylate, nosylate, or trimethylammonium triflate) at the desired position for fluorination.
- Fluorination: The precursor is reacted with [18F]fluoride, which is produced in a cyclotron. The reaction is typically carried out in an automated synthesis module at an elevated temperature in an appropriate solvent (e.g., acetonitrile or DMSO) with a phase-transfer catalyst (e.g., Kryptofix 2.2.2).
- Deprotection (if necessary): If the precursor contains protecting groups, they are removed after the fluorination step.
- Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [18F]C108297.

2. Quality Control:

- Radiochemical Purity: Assessed by analytical HPLC to ensure the absence of radioactive impurities. The radiochemical purity should be >95%.
- Molar Activity: Determined by measuring the radioactivity and the mass of the final product. High molar activity is crucial to minimize the pharmacological effects of the injected tracer.
- Identity Confirmation: Co-elution of the radioactive product with a non-radioactive C108297 standard on analytical HPLC.
- Residual Solvents: Measured by gas chromatography to ensure they are below acceptable limits.
- Sterility and Endotoxin Testing: Performed on the final product to ensure it is safe for in vivo administration.

Protocol 2: In Vivo PET/CT Imaging of C108297 Target Engagement in a Rodent Model

1. Animal Handling:

- All animal procedures should be performed in accordance with institutional guidelines.
- Use adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) weighing 250-300g or 20-25g, respectively.
- House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.



2. Baseline PET/CT Scan:

- Anesthetize the animal with isoflurane (2-3% in oxygen).
- Place the animal on the scanner bed and maintain anesthesia throughout the scan.
- Perform a CT scan for anatomical reference and attenuation correction.
- Administer a bolus injection of [18F]C108297 (e.g., 5-10 MBq) via a tail vein catheter.
- Acquire dynamic PET data for 60-90 minutes.

3. Target Engagement Scan:

- On a separate day, administer a single dose of unlabeled **C108297** (at the desired dose, e.g., 1, 3, 10, or 30 mg/kg) via the appropriate route (e.g., oral gavage or intraperitoneal injection).
- At the time of expected peak receptor occupancy (determined from pharmacokinetic studies), anesthetize the animal and perform a second PET/CT scan as described in step 2, including the administration of [18F]C108297.

4. Image Analysis:

- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the co-registered images over various brain regions (e.g., hippocampus, prefrontal cortex, hypothalamus) and peripheral organs.
- Calculate the mean standardized uptake value (SUV) for each ROI.
- Calculate receptor occupancy using the following formula:
- Receptor Occupancy (%) = [(SUV_baseline SUV_post-dose) / SUV_baseline] * 100

Conclusion

The ability to non-invasively quantify the in vivo target engagement of **C108297** is a critical step in its development as a therapeutic agent. The methodologies outlined in these application notes, based on established PET imaging principles for nuclear receptors, provide a framework for researchers to assess the pharmacokinetic and pharmacodynamic properties of **C108297** in preclinical models. This information is essential for optimizing dosing regimens and increasing the likelihood of success in clinical trials.



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